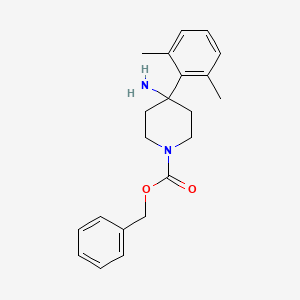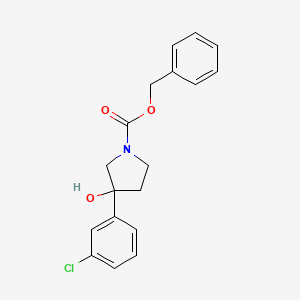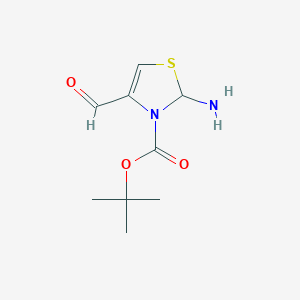![molecular formula C8H8N2O B3247805 Imidazo[1,5-a]pyridin-5-ylmethanol CAS No. 1823953-42-9](/img/structure/B3247805.png)
Imidazo[1,5-a]pyridin-5-ylmethanol
Overview
Description
Imidazo[1,5-a]pyridin-5-ylmethanol is a chemical compound that belongs to the class of imidazo[1,5-a]pyridines. These compounds are known for their unique chemical structures and versatile applications in various fields, including materials science, pharmaceuticals, and optoelectronics . This compound, in particular, has garnered attention due to its potential use in scientific research and industrial applications.
Preparation Methods
The synthesis of imidazo[1,5-a]pyridin-5-ylmethanol involves several methodologies, including cyclocondensation, cycloaddition, oxidative cyclization, and transannulation reactions . One common synthetic route involves the use of 2-pyridyl ketones and alkylamines, which undergo an I2-mediated oxidative annulation in the presence of sodium acetate (NaOAc) to produce imidazo[1,5-a]pyridine derivatives . Industrial production methods often employ transition-metal-free sp3 C–H amination reactions, which are efficient and cost-effective .
Chemical Reactions Analysis
Imidazo[1,5-a]pyridin-5-ylmethanol undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH4) to yield reduced forms of the compound.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents to replace specific functional groups within the molecule.
Common reagents and conditions used in these reactions include molecular iodine, sodium acetate, and various oxidizing or reducing agents. The major products formed from these reactions are typically imidazo[1,5-a]pyridine derivatives with different functional groups .
Scientific Research Applications
Imidazo[1,5-a]pyridin-5-ylmethanol has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of imidazo[1,5-a]pyridin-5-ylmethanol involves its interaction with specific molecular targets and pathways. For instance, some derivatives of imidazo[1,5-a]pyridine have been shown to activate nuclear factor kappa-light-chain-enhancer of activated B cells (NF-kappaB) through phosphorylation processes . This activation can lead to various biological effects, including anti-inflammatory and anti-cancer activities.
Comparison with Similar Compounds
Imidazo[1,5-a]pyridin-5-ylmethanol can be compared with other similar compounds, such as:
Imidazo[1,2-a]pyridine: Known for its applications in medicinal chemistry and material science.
Imidazo[4,5-b]pyridine: Utilized in the synthesis of bioactive molecules and materials.
Imidazo[1,2-a]pyrazine: Exhibits significant biological activities and is used in drug development.
The uniqueness of this compound lies in its specific chemical structure, which allows for diverse functionalizations and applications in various research fields .
Properties
IUPAC Name |
imidazo[1,5-a]pyridin-5-ylmethanol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c11-5-8-3-1-2-7-4-9-6-10(7)8/h1-4,6,11H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDOXTBZIMSOYMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=CN2C(=C1)CO | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
148.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Azetidinecarboxylic acid, 3-[[2-(hydroxymethyl)-1-piperidinyl]methyl]-, phenylmethyl ester](/img/structure/B3247725.png)
![Carbamic acid, N-[4-[2-(hydroxymethyl)-1-piperidinyl]cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B3247731.png)


![1-Piperidinecarboxylic acid, 2-[2-[[(1-methylethyl)amino]methyl]cyclopropyl]-, 1,1-dimethylethyl ester](/img/structure/B3247752.png)
![1-Piperidinecarboxylic acid, 4-[cyano(2-methylphenyl)methyl]-, 1,1-dimethylethyl ester](/img/structure/B3247755.png)
![3-Pyrrolidineacetic acid, alpha-(3-methylphenyl)-1-[(phenylmethoxy)carbonyl]-](/img/structure/B3247763.png)
![3-Pyrrolidinamine, 1-[4-[(phenylmethyl)amino]cyclohexyl]-](/img/structure/B3247778.png)
![Methyl 5-thia-2-azaspiro[3.4]octane-8-carboxylate 5,5-dioxide](/img/structure/B3247783.png)


![[1,3'-Bipyrrolidine]-1'-carboxylic acid, 3-(hydroxymethyl)-, phenylmethyl ester](/img/structure/B3247817.png)

![1-Pyrrolidinecarboxylic acid, 3-[(3-chlorophenyl)cyanomethyl]-, phenylmethyl ester](/img/structure/B3247837.png)
